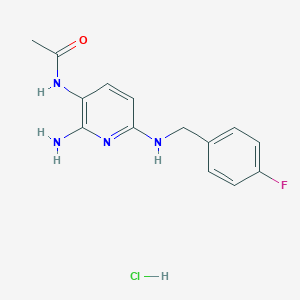

D 13223 (Flupirtine Metabolite)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

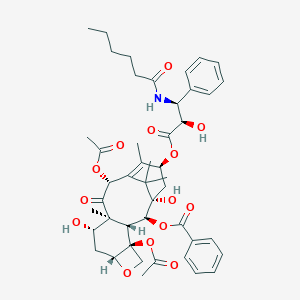

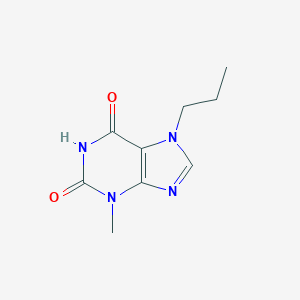

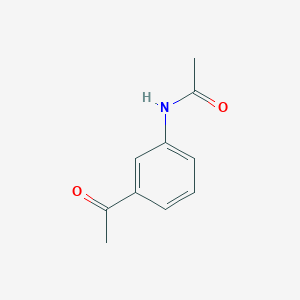

D 13223 is an active metabolite of Flupirtine . It has a molecular weight of 310.75 and a molecular formula of C14H16ClFN4O .

Chemical Reactions Analysis

D-13223 is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . Incubation of isolated neonatal rat liver, heart, kidney, lung, spleen, whole eye, serum, or whole brain with flupirtine for 3 h at 37 °C formed D-13223 in all tissues, except serum . Metabolism of D13223 by both peroxidases was also observed but to a much lesser extent .Aplicaciones Científicas De Investigación

Neonatal Seizure Management

D 13223, as a metabolite of Flupirtine, has been studied for its potential in treating neonatal seizures. Research indicates that Flupirtine can cross the blood-brain barrier and deliver D 13223 to brain tissues, including the hippocampus and cortex, which are critical areas affected during seizures .

Pharmacokinetics in Neonatal Rats

Studies have developed methods to quantify Flupirtine and D 13223 in various tissues of neonatal rats. This research is crucial for understanding the distribution, metabolism, and elimination of the drug, which is vital for developing age-appropriate dosing regimens .

Bioequivalence Studies

D 13223’s presence in plasma samples has been used to assess the bioequivalence of different formulations of Flupirtine maleate capsules. This is important for ensuring consistent therapeutic effects across various drug formulations .

Tissue Distribution Analysis

Research involving D 13223 includes analyzing its formation in different tissues following Flupirtine administration. Such studies help in understanding the tissue-specific effects and potential therapeutic uses of Flupirtine and its metabolites .

Drug Metabolism and Safety

The formation of D 13223 in isolated tissues like the liver, heart, kidney, and lung has been observed, which is significant for evaluating the drug’s safety profile and its metabolic pathway in the body .

Clinical Pharmacology

Understanding the pharmacokinetics of D 13223 is essential for clinical pharmacology, as it helps in predicting the drug’s behavior in the human body, optimizing dosing, and minimizing adverse effects .

Mecanismo De Acción

Target of Action

D 13223 is an active metabolite of Flupirtine, a nonopioid analgesic drug Flupirtine, the parent compound, is known to be effective in treating neonatal seizures .

Mode of Action

It is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Biochemical Pathways

It is known that flupirtine, the parent compound, is delivered to all tissues assessed, including the brain, within 1 hour of dosing and persists at 24 hours .

Pharmacokinetics

The pharmacokinetics of D 13223 have been studied in neonatal rats . On postnatal day 7, rat pups received 25 mg/kg of Flupirtine intraperitoneally. D 13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours .

Result of Action

It is known that flupirtine, the parent compound, is effective in treating neonatal seizures .

Action Environment

It is known that flupirtine, the parent compound, reaches the target brain tissues from the systemic route in neonatal rats, and brain tissue forms the active metabolite d 13223 .

Propiedades

IUPAC Name |

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241959 |

Source

|

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D 13223 (Flupirtine Metabolite) | |

CAS RN |

95777-69-8 |

Source

|

| Record name | D 13223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)